molecular formula C17H16N2O2 B11091311 4-Methoxy-2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]phenol

4-Methoxy-2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]phenol

Cat. No.: B11091311
M. Wt: 280.32 g/mol
InChI Key: VCLRWZGZPJKWIL-UHFFFAOYSA-N
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Description

4-Methoxy-2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]phenol is an organic compound with a complex structure that includes a methoxy group, a phenyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]phenol typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, which can be synthesized through the reaction of hydrazine with an appropriate diketone. The phenol and methoxy groups are then introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process often requires purification steps such as recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]phenol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution reactions could introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-Methoxy-2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]phenol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, materials, and pharmaceuticals. Its versatility makes it valuable for various applications, including the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]phenol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]phenol
  • 4-Methoxy-2-[5-(4-nitrophenyl)-1H-pyrazol-3-yl]phenol
  • 4-Methoxy-2-[5-(4-hydroxyphenyl)-1H-pyrazol-3-yl]phenol

Uniqueness

4-Methoxy-2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]phenol is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature differentiates it from other similar compounds and can lead to distinct properties and applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

4-methoxy-2-[3-(4-methylphenyl)-1H-pyrazol-5-yl]phenol

InChI

InChI=1S/C17H16N2O2/c1-11-3-5-12(6-4-11)15-10-16(19-18-15)14-9-13(21-2)7-8-17(14)20/h3-10,20H,1-2H3,(H,18,19)

InChI Key

VCLRWZGZPJKWIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=C2)C3=C(C=CC(=C3)OC)O

Origin of Product

United States

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